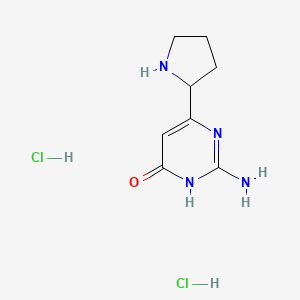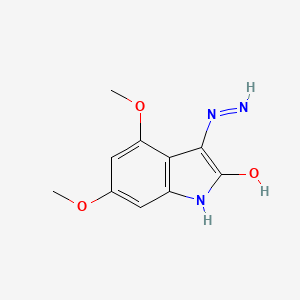![molecular formula C12H21NO3 B1449872 2-Boc-2-aza-spiro[3.3]heptane-6-methanol CAS No. 1363381-93-4](/img/structure/B1449872.png)
2-Boc-2-aza-spiro[3.3]heptane-6-methanol
Descripción general
Descripción
2-Boc-2-aza-spiro[3.3]heptane-6-methanol, also known as tert-butyl 6-(hydroxymethyl)-2-azaspiro[3.3]heptane-2-carboxylate, is a chemical compound with the molecular formula C12H21NO3 and a molecular weight of 227.3 g/mol . This compound is characterized by its spirocyclic structure, which includes a nitrogen atom and a hydroxymethyl group. It is commonly used in organic synthesis and has various applications in scientific research.
Mecanismo De Acción
Target of Action
This compound is a chemical intermediate used in organic synthesis , and its specific biological targets may depend on the final compounds it is used to synthesize.
Action Environment
As a chemical intermediate, these factors would be determined by the final compounds it is used to synthesize.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Boc-2-aza-spiro[3.3]heptane-6-methanol typically involves the reaction of a spirocyclic amine with tert-butyl chloroformate (Boc-Cl) in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, to form the Boc-protected spirocyclic amine. The hydroxymethyl group is then introduced through a subsequent reaction with formaldehyde or a similar reagent .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The compound is typically purified through crystallization or chromatography techniques .
Análisis De Reacciones Químicas
Types of Reactions
2-Boc-2-aza-spiro[3.3]heptane-6-methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Acidic conditions, such as treatment with trifluoroacetic acid (TFA), are used to remove the Boc group.
Major Products Formed
Oxidation: Formation of 2-azaspiro[3.3]heptane-6-carboxylic acid.
Reduction: Formation of 2-azaspiro[3.3]heptane-6-methanol.
Substitution: Formation of 2-azaspiro[3.3]heptane-6-methanol.
Aplicaciones Científicas De Investigación
2-Boc-2-aza-spiro[3.3]heptane-6-methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of fine chemicals and pharmaceuticals
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-Boc-2-aza-spiro[3.3]heptane-6-carboxylate: Similar structure but with a carboxylate group instead of a hydroxymethyl group.
2-Azaspiro[3.3]heptane-2-carboxylic acid: Lacks the Boc protecting group and hydroxymethyl group.
Uniqueness
2-Boc-2-aza-spiro[3.3]heptane-6-methanol is unique due to its combination of a spirocyclic structure, a Boc protecting group, and a hydroxymethyl group. This combination provides versatility in chemical reactions and applications, making it a valuable compound in various fields of research .
Propiedades
IUPAC Name |
tert-butyl 6-(hydroxymethyl)-2-azaspiro[3.3]heptane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-11(2,3)16-10(15)13-7-12(8-13)4-9(5-12)6-14/h9,14H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDYDRGNYVNDPNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CC(C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



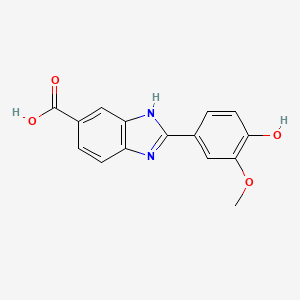
![tert-Butyl N-[(4E)-4-(hydroxyimino)-4-(pyridin-4-yl)butyl]carbamate](/img/structure/B1449791.png)
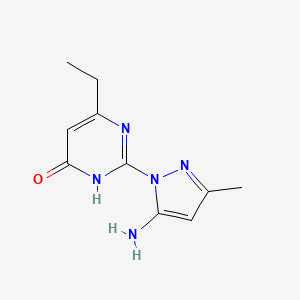
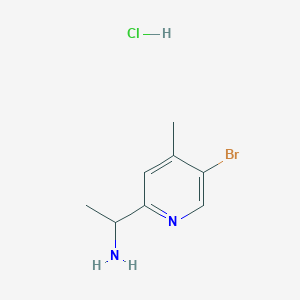

![3,6-Dimethylisoxazolo[5,4-d]pyrimidin-4(5H)-one](/img/structure/B1449797.png)
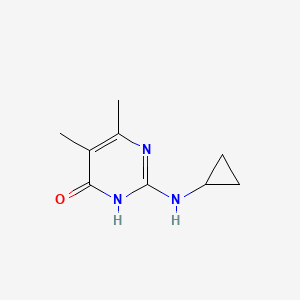
![Benzo[b]thiophene-2-carboxamide, N-(aminoiminomethyl)-4-cyano-](/img/structure/B1449802.png)
![Ethyl 7-(4-chlorophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1449804.png)
![4H,5H-pyrazolo[1,5-a]quinazolin-5-one](/img/structure/B1449805.png)
